

Spectroscopic Profile of 2-(Trifluoromethyl)benzoic Acid: A Technical Guide

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Compound of Interest

Compound Name: 2-(Trifluoromethyl)benzoic acid

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This technical guide provides an in-depth overview of the spectroscopic data for **2-(Trifluoromethyl)benzoic acid**, a key building block in medicinal chemistry and materials science. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for data acquisition.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **2-(Trifluoromethyl)benzoic acid**.

Table 1: ^1H NMR Spectroscopic Data

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
~7.6-7.8	m	-	Aromatic Protons
~7.9-8.2	m	-	Aromatic Protons
~11.0-13.0	br s	-	Carboxylic Acid Proton

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and concentration.

Table 2: ^{13}C NMR Spectroscopic Data

Chemical Shift (δ) ppm	Assignment
~120-140	Aromatic Carbons
~165-170	Carboxylic Acid Carbon
~120-130 (q)	Trifluoromethyl Carbon

Note: The carbon of the CF_3 group typically appears as a quartet due to coupling with the fluorine atoms.

Table 3: IR Spectroscopic Data

Wavenumber (cm^{-1})	Intensity	Assignment
2500-3300	Broad	O-H stretch (Carboxylic Acid)
~1700	Strong	C=O stretch (Carboxylic Acid)
~1100-1350	Strong	C-F stretch (Trifluoromethyl)
~1600, ~1450	Medium-Weak	C=C stretch (Aromatic)

Table 4: Mass Spectrometry Data

m/z	Relative Intensity	Assignment
190	Moderate	$[\text{M}]^+$ (Molecular Ion) [1]
173	High	$[\text{M}-\text{OH}]^+$ [1]
145	Moderate	$[\text{M}-\text{COOH}]^+$ [1]

Experimental Protocols

The data presented in this guide are typically acquired using the following standard methodologies.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of **2-(Trifluoromethyl)benzoic acid** (5-25 mg for ^1H NMR, 50-100 mg for ^{13}C NMR) is prepared in a deuterated solvent (e.g., CDCl_3 or DMSO-d_6) and transferred to a 5 mm NMR tube.^[2] A small amount of tetramethylsilane (TMS) is often added as an internal standard.^[2] The spectra are recorded on a spectrometer, such as a 400 MHz instrument. For ^1H NMR, the spectral width is typically set from 0 to 15 ppm. For ^{13}C NMR, the spectral width is generally from 0 to 220 ppm. The raw data (Free Induction Decay) is then Fourier transformed, phased, and baseline corrected to obtain the final spectrum.^[2]

Fourier-Transform Infrared (FTIR) Spectroscopy

For solid samples like **2-(Trifluoromethyl)benzoic acid**, the Attenuated Total Reflectance (ATR) or KBr pellet method is commonly employed.

- ATR: A small amount of the solid sample is placed directly on the ATR crystal, and pressure is applied to ensure good contact.^[3]
- KBr Pellet: 1-2 mg of the sample is finely ground with 100-200 mg of dry potassium bromide (KBr) powder.^[3] The mixture is then pressed into a thin, transparent pellet using a hydraulic press.^[3]

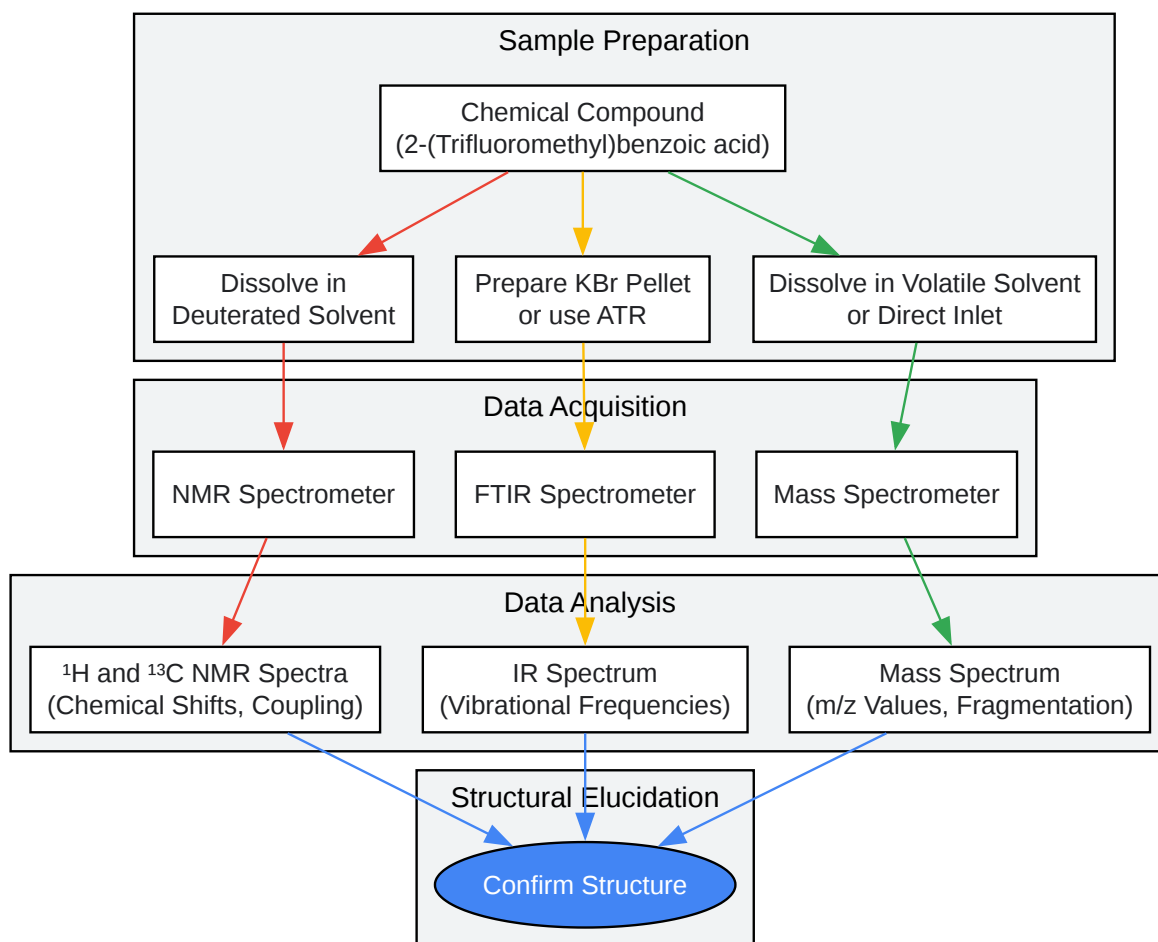
The spectrum is recorded by passing an infrared beam through the sample. A background spectrum of the empty accessory (ATR crystal or KBr pellet) is first recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectra are typically obtained using a mass spectrometer with an electron ionization (EI) or electrospray ionization (ESI) source. For EI, a small amount of the sample is introduced into the instrument, where it is vaporized and bombarded with a high-energy electron beam, causing ionization and fragmentation.^[4] The resulting ions are then separated based on their mass-to-charge ratio (m/z) and detected. For ESI, the sample is dissolved in a suitable solvent and infused into the ion source, where a high voltage is applied to create a fine spray of charged droplets.^[2] As the solvent evaporates, the analyte molecules become charged ions that are then analyzed by the mass spectrometer.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.



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Caption: General workflow for spectroscopic analysis of a chemical compound.

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